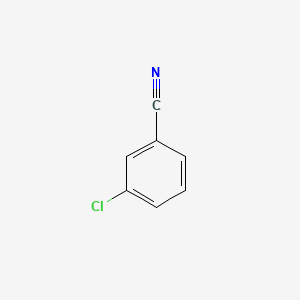

3-Chlorobenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59733. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN/c8-7-3-1-2-6(4-7)5-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBUOVKBZJOIOAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20227414 | |

| Record name | Benzonitrile, m-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20227414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766-84-7 | |

| Record name | 3-Chlorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=766-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, m-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chlorobenzonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59733 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzonitrile, m-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20227414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chlorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.065 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Chlorobenzonitrile: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of 3-Chlorobenzonitrile (m-Chlorobenzonitrile), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and high-performance pigments.[1][2][3] This document details its fundamental characteristics, experimental protocols for its synthesis, and spectral data for its identification and characterization.

Core Physical and Chemical Properties

This compound is a white to slightly beige or light pink crystalline solid at room temperature.[1][3] It is characterized by a benzene ring substituted with a chlorine atom and a nitrile group at the meta-position.[2]

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄ClN | [4] |

| Molecular Weight | 137.57 g/mol | [4] |

| Melting Point | 38-41 °C | [1] |

| Boiling Point | 94 °C at 11 mmHg | |

| Density | 1.14 g/cm³ | |

| Flash Point | 97 °C (207 °F) | |

| Appearance | White to slightly beige/light pink crystalline powder | [1][3] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether.[2] | [2] |

Table 2: Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 766-84-7 | [4] |

| PubChem CID | 13015 | [4] |

| EINECS Number | 212-172-6 | [4] |

| InChI | InChI=1S/C7H4ClN/c8-7-3-1-2-6(4-7)5-9/h1-4H | [5] |

| SMILES | C1=CC(=CC(=C1)Cl)C#N | [1] |

Spectral Data for Characterization

Spectroscopic data is crucial for the unambiguous identification and purity assessment of this compound.

Table 3: Spectral Data Summary

| Technique | Key Data | Source(s) |

| ¹H NMR | Spectra available, detailed peak assignments require further analysis. | [5] |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 137. Other major fragments: m/z 139, 102. | [4][6][7] |

| Infrared (IR) Spectroscopy | Gas-phase IR spectrum available from NIST. | [8] |

Chemical Reactivity and Synthesis

This compound is a versatile intermediate that undergoes various chemical transformations. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. The aromatic ring can also participate in further substitution reactions.[1]

Key reactions include:

-

Reduction: Can be reduced to 3-chlorobenzylamine in the presence of a catalyst like copper nanoparticles and a reducing agent such as sodium borohydride.[1]

-

Hydrolysis: Can be hydrolyzed to 3-chlorobenzamide using ruthenium catalysts.[1]

Experimental Protocols for Synthesis

Two primary methods for the synthesis of this compound are detailed below.

1. Synthesis from 3-Chlorobenzoic Acid

This method involves the reaction of 3-chlorobenzoic acid with ammonia, followed by dehydration.[9]

-

Step 1: Amidation

-

300g of 3-chlorobenzoic acid (98.0% purity) is added to a 1L microwave constant temperature autoclave equipped with a thermometer and a distillation column.[9]

-

The temperature is raised to 165°C to melt the acid.[9]

-

Stirring is initiated, and ammonia gas is introduced. The reaction temperature is maintained at 160-180°C for 2 hours to form ammonium 3-chlorobenzoate. The molar ratio of m-chlorobenzoic acid to ammonia is 1:1.2.[9]

-

-

Step 2: Dehydration to Amide

-

The reaction mixture containing ammonium 3-chlorobenzoate is subjected to dehydration to yield 3-chlorobenzamide.

-

-

Step 3: Dehydration to Nitrile

-

The 3-chlorobenzamide is further dehydrated to produce this compound.

-

-

Step 4: Purification

-

The final product is purified by physical processing.[9]

-

2. Synthesis from 3-Chlorobenzaldehyde Aldoxime

This procedure describes the dehydration of an aldoxime using stannic chloride (SnCl₄) under solvent-free conditions.[10]

-

Reaction Setup:

-

5 mmol of 3-chlorobenzaldehyde aldoxime is placed in a dry round-bottom flask.

-

1.3 g (5 mmol) of stannic chloride (SnCl₄) is added slowly.

-

A condenser with a guard tube is fitted to the flask.

-

-

Reaction Conditions:

-

Work-up and Purification:

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The resulting solid is dissolved in hot water and made alkaline with a 10% NaOH solution.[10]

-

The product is extracted three times with 50 mL of dichloromethane (CH₂Cl₂).[10]

-

The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄).[10]

-

The solvent is evaporated to yield this compound. The reported yield is 92%.[10]

-

Synthesis and Reaction Workflow

The following diagram illustrates the key synthesis pathways and subsequent reactions of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CAS 766-84-7: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 766-84-7 [chemicalbook.com]

- 4. Benzonitrile, m-chloro- | C7H4ClN | CID 13015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound(766-84-7) 1H NMR [m.chemicalbook.com]

- 6. Benzonitrile, 3-chloro- [webbook.nist.gov]

- 7. This compound(766-84-7) MS spectrum [chemicalbook.com]

- 8. Benzonitrile, 3-chloro- [webbook.nist.gov]

- 9. Method used for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]

- 10. sphinxsai.com [sphinxsai.com]

Spectroscopic data for 3-Chlorobenzonitrile (¹H NMR, ¹³C NMR, IR, MS)

Introduction

3-Chlorobenzonitrile (C₇H₄ClN) is an organic compound with a molecular weight of 137.57 g/mol .[1][2] It exists as a colorless solid with a melting point between 38-41°C.[2][3] This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz[4]

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| 7.75 - 7.73 | m | Aromatic H | |

| 7.67 - 7.64 | m | Aromatic H | |

| 7.53 - 7.49 | m | Aromatic H |

Note: The assignments are based on the expected splitting patterns and chemical shifts for a 1,3-disubstituted benzene ring.

¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (ppm) | Assignment |

| 135.5 | Aromatic CH |

| 134.8 | Aromatic C-Cl |

| 131.3 | Aromatic CH |

| 130.4 | Aromatic CH |

| 117.1 | Aromatic C-CN |

| 113.8 | Cyano C (C≡N) |

Note: The assignments are based on typical chemical shifts for substituted benzene derivatives.

IR Spectroscopy Data

Sample Preparation: KBr disc or nujol mull[4]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3070 | Weak | Aromatic C-H stretch |

| 2230 | Strong | C≡N (nitrile) stretch |

| 1570, 1470, 1420 | Medium | Aromatic C=C ring stretch |

| 880, 780 | Strong | C-H out-of-plane bending |

| 740 | Strong | C-Cl stretch |

Mass Spectrometry Data

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 137 | 100 | [M]⁺ (Molecular ion, ³⁵Cl isotope) |

| 139 | 32 | [M+2]⁺ (Molecular ion, ³⁷Cl isotope) |

| 102 | 30 | [M-Cl]⁺ |

| 75 | 12 | [C₆H₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

A solution of this compound was prepared by dissolving approximately 10-20 mg of the solid sample in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

The solution was transferred into a 5 mm NMR tube.

2. Data Acquisition:

-

¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.[4]

-

For ¹H NMR, the spectral width was set to cover the aromatic region (approximately 0-10 ppm). A sufficient number of scans were acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled experiment was performed to simplify the spectrum to single lines for each carbon atom. The spectral width was set to encompass the expected range for aromatic and nitrile carbons (approximately 0-150 ppm).

3. Data Processing:

-

The acquired Free Induction Decay (FID) was Fourier transformed to obtain the frequency-domain spectrum.

-

The spectra were phase-corrected and baseline-corrected.

-

Chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method):

-

A small amount of this compound (1-2 mg) was ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

2. Data Acquisition:

-

The KBr pellet was placed in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer.

-

A background spectrum of the empty sample holder was recorded.

-

The IR spectrum of the sample was then recorded over the range of 4000-400 cm⁻¹.

3. Data Processing:

-

The sample spectrum was ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

-

The positions of the major absorption bands were identified and reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

1. Sample Introduction:

-

A small amount of this compound was introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

2. Ionization:

-

Electron Ionization (EI) was used, with electrons accelerated to a standard energy of 70 eV.

3. Mass Analysis:

-

The resulting ions were separated according to their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

4. Data Acquisition and Processing:

-

The detector recorded the abundance of each ion at a specific m/z value.

-

The data was plotted as a mass spectrum, showing the relative intensity of each ion. The base peak (most intense peak) was assigned a relative intensity of 100%.

Visualizations

The following diagrams illustrate the experimental workflows for the spectroscopic analyses.

Figure 1: General workflow for spectroscopic analysis of this compound.

Figure 2: Detailed experimental workflow for NMR spectroscopy.

References

An In-depth Technical Guide to 3-Chlorobenzonitrile: Molecular Structure, Properties, and IUPAC Nomenclature

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorobenzonitrile, a halogenated aromatic nitrile, serves as a pivotal intermediate in the synthesis of a diverse array of organic compounds. Its unique molecular architecture, featuring a chlorinated benzene ring and a nitrile functional group, imparts a versatile reactivity profile that is leveraged in the development of pharmaceuticals, agrochemicals, and high-performance pigments. This technical guide provides a comprehensive overview of the molecular structure, IUPAC nomenclature, physicochemical properties, and key synthetic and reactive protocols pertaining to this compound, offering valuable insights for professionals engaged in chemical research and development.

Molecular Structure and IUPAC Nomenclature

The structural formula of this compound consists of a benzene ring substituted with a chlorine atom at the meta-position (C3) and a nitrile group (-C≡N) at the C1 position.

IUPAC Name: this compound[1]

Synonyms: m-Chlorobenzonitrile, meta-Chlorobenzonitrile, 3-Cyanochlorobenzene[2][3]

Chemical Formula: C₇H₄ClN[4]

Molecular Structure:

Caption: Skeletal structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below for easy reference and comparison.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Weight | 137.57 g/mol | [5][6] |

| Appearance | Slightly beige to light pink crystalline powder | [7] |

| Melting Point | 38-40 °C | [5][6] |

| Boiling Point | 94 °C at 11 mmHg | [6][7][8] |

| Density | 1.14 g/cm³ | [7][9] |

| CAS Number | 766-84-7 | [5][10] |

Table 2: Spectroscopic Data

| Spectroscopy | Peak Information | Reference |

| ¹H NMR | Chemical shifts (CDCl₃): δ 7.44-7.65 (m, 4H) | [11] |

| ¹³C NMR | Aromatic carbons and the nitrile carbon can be identified. | [1][12] |

| Infrared (IR) | Characteristic nitrile (C≡N) stretch around 2220-2260 cm⁻¹. | [13][14] |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 137, with an isotopic peak (M+2) at m/z 139 due to the presence of chlorine. | [1][15] |

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of this compound are provided below. These protocols are based on established chemical literature and offer a starting point for laboratory-scale preparations.

Synthesis of this compound from 3-Chlorobenzaldehyde

This two-step procedure involves the formation of an intermediate oxime followed by its dehydration.

Step 1: Synthesis of 3-Chlorobenzaldehyde Oxime

-

In a round-bottom flask, dissolve 14.06 g (0.1 mol) of 3-chlorobenzaldehyde in 100 mL of ethanol.

-

To this solution, add a solution of 8.34 g (0.12 mol) of hydroxylamine hydrochloride in 20 mL of water.

-

Slowly add a solution of 10.6 g (0.1 mol) of sodium carbonate in 50 mL of water with continuous stirring.

-

Heat the reaction mixture at reflux for 2 hours.

-

After cooling to room temperature, pour the mixture into 500 mL of cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry to obtain 3-chlorobenzaldehyde oxime.

Step 2: Dehydration of 3-Chlorobenzaldehyde Oxime to this compound

-

In a dry round-bottom flask, place 15.56 g (0.1 mol) of 3-chlorobenzaldehyde oxime.

-

Add 26.06 g (0.1 mol) of stannic chloride (SnCl₄) slowly to the aldoxime.

-

Fit the flask with a condenser and a guard tube.

-

Heat the reaction mixture at 80-90 °C with constant stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using an ethyl acetate:hexane (1:9) eluent system.

-

Upon completion, cool the mixture to room temperature.

-

Dissolve the resulting solid in hot water and make the solution alkaline with a 10% sodium hydroxide solution.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude this compound, which can be further purified by recrystallization or distillation.[16]

Reduction of this compound to 3-Chlorobenzylamine

This protocol describes the reduction of the nitrile group to a primary amine using sodium borohydride in the presence of a catalyst.

-

In a round-bottom flask, suspend 1.38 g (0.01 mol) of this compound in 50 mL of methanol.

-

Add a catalytic amount of cobalt(II) chloride.

-

Cool the mixture in an ice bath and slowly add 1.51 g (0.04 mol) of sodium borohydride in small portions.

-

After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by the slow addition of 1M hydrochloric acid until the effervescence ceases.

-

Make the solution basic by adding a 2M sodium hydroxide solution.

-

Extract the product with ethyl acetate (3 x 30 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-chlorobenzylamine.

Mandatory Visualizations

Synthetic Pathway of this compound from 3-Chlorobenzoic Acid

The following diagram illustrates the logical workflow for the synthesis of this compound starting from 3-chlorobenzoic acid, a common industrial method.

Caption: Synthesis of this compound from 3-Chlorobenzoic Acid.

Key Reactions of this compound

This diagram outlines the primary transformations of the nitrile functional group in this compound.

Caption: Key reactions of this compound.

References

- 1. Benzonitrile, m-chloro- | C7H4ClN | CID 13015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 766-84-7: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | Alzchem Group [alzchem.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. 3-氯苯甲腈 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | 766-84-7 [chemicalbook.com]

- 7. This compound | CAS 766-84-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 8. This compound CAS#: 766-84-7 [m.chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. chemscene.com [chemscene.com]

- 11. This compound(766-84-7) 1H NMR [m.chemicalbook.com]

- 12. This compound(766-84-7) 13C NMR spectrum [chemicalbook.com]

- 13. Benzonitrile, 3-chloro- [webbook.nist.gov]

- 14. IR Absorption Table [webspectra.chem.ucla.edu]

- 15. 2-Chlorobenzonitrile | C7H4ClN | CID 13391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. sphinxsai.com [sphinxsai.com]

A Technical Guide to the Applications of 3-Chlorobenzonitrile in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Chlorobenzonitrile, also known as m-chlorobenzonitrile, is an aromatic organic compound with the formula ClC₆H₄CN.[1][2] It serves as a pivotal intermediate in the synthesis of a wide array of fine chemicals.[3] Due to the reactivity of both its chloro and cyano functional groups, this compound is a versatile building block for creating complex molecules, finding significant use in the production of pharmaceuticals, agrochemicals, and high-performance pigments.[4][5][6] This guide details its core applications in modern organic synthesis, focusing on key transformations, experimental protocols, and the synthesis of high-value compounds.

Core Synthetic Transformations

This compound's utility stems from its ability to undergo a variety of chemical reactions at its two functional sites: the nitrile group and the carbon-chlorine bond.

Tetrazole Formation via [3+2] Cycloaddition

The most prominent application of the nitrile group in this compound is its conversion to a tetrazole ring. This transformation is a cornerstone in the synthesis of Angiotensin II Receptor Blockers (ARBs), a class of antihypertensive drugs commonly known as 'sartans'.[7][8][9] The reaction proceeds via a [3+2] cycloaddition between the nitrile and an azide, typically sodium azide.[10][11] The resulting 5-substituted-1H-tetrazole is a bioisostere for a carboxylic acid group, a feature crucial for the biological activity of sartan drugs.[10][11]

General Reaction Scheme:

The reaction can be catalyzed by various Lewis or Brønsted acids, which activate the nitrile towards nucleophilic attack by the azide anion.[10][11]

Table 1: Representative Conditions for Tetrazole Synthesis from Nitriles

| Nitrile Substrate | Azide Source | Catalyst/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzonitrile | Sodium Azide | Ammonium Chloride | DMF | 100-120 | 12-24 | ~90% | [12] |

| Organonitriles | Sodium Azide | Zinc Chloride | Water/DMF | 80-120 | 4-12 | 85-95% | [11] |

| Aryl Nitriles | Sodium Azide | Co(II) Complex | Methanol | Reflux | 12 | >90% | [13][14] |

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, combine the aryl nitrile (1.0 equivalent), sodium azide (NaN₃, 1.5-3.0 equivalents), and a catalyst such as zinc chloride (0.5-1.0 equivalent) or ammonium chloride (1.5 equivalents).[11][12]

-

Solvent Addition: Add a suitable solvent, such as Dimethylformamide (DMF) or water.[11]

-

Reaction Execution: Heat the mixture to reflux (typically between 100-120°C) with vigorous stirring.[11][12] Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution with dilute hydrochloric acid (HCl) to a pH of ~2 to precipitate the tetrazole product.[11]

-

Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the filter cake with cold water to remove inorganic salts and dry under vacuum to yield the 5-substituted-1H-tetrazole.[11]

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-chlorine bond in this compound is amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron compound, such as a boronic acid.[15] For precursors of sartan drugs, this reaction is used to create the characteristic biphenyl scaffold before the tetrazole ring is formed.[7][16]

Logical Workflow for Angiotensin II Receptor Antagonist Synthesis

Caption: Logical workflow for sartan synthesis from this compound.

Table 2: Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

| Aryl Chloride | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 3-Chloroacenaphthene | Phenylboronic Acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 90 | >90% | [17] |

| 2-Chlorobenzonitrile | p-Tolylboronic Acid | Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 90 | High | [18] |

| Aryl Chlorides | Arylboronic Acids | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 60 | High | [19] |

-

Reagent Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl chloride (e.g., this compound, 1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., PPh₃ or SPhos, 4 mol%).[17][19]

-

Inert Atmosphere: Add the base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq.). Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[17]

-

Solvent Addition & Reaction: Add the degassed solvent system (e.g., Toluene/Water or Dioxane/Water). Heat the reaction mixture to the required temperature (e.g., 60-90°C) and stir vigorously for 12-24 hours.[17][19]

-

Work-up and Isolation: After cooling, dilute the mixture with an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

Catalytic Cycle for Suzuki-Miyaura Coupling

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This reaction creates aryl amines through the palladium-catalyzed coupling of aryl halides with primary or secondary amines.[20][21][22] It is a versatile method for C-N bond formation, significantly expanding the scope beyond classical methods like nucleophilic aromatic substitution.[20]

Catalytic Cycle for Buchwald-Hartwig Amination

Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.

-

Setup: In a glovebox or using Schlenk techniques, charge an oven-dried flask with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand, and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄).

-

Reagent Addition: Add the aryl halide (e.g., this compound) and the amine coupling partner.

-

Solvent and Reaction: Add an anhydrous, deoxygenated solvent such as toluene or dioxane. Seal the vessel and heat the reaction mixture (typically 80-110°C) with stirring until the starting material is consumed (monitored by GC or TLC).

-

Work-up: Cool the reaction mixture, dilute with a suitable solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

-

Purification: Dry the organic phase, concentrate it, and purify the residue by column chromatography to obtain the desired N-aryl amine.

Transformations of the Cyano Group

Beyond cycloaddition, the nitrile functionality of this compound can be readily transformed into other valuable functional groups.

The nitrile group can be reduced to a primary amine, yielding 3-chlorobenzylamine. This is a valuable intermediate for further functionalization.[1][3]

-

Reaction: ClC₆H₄CN + [H] → ClC₆H₄CH₂NH₂

-

Reagents: A common method involves using sodium borohydride (NaBH₄) in the presence of copper nanoparticles as a catalyst.[1] Another protocol involves using lithium aluminum hydride (LAH) in THF.[23]

Table 3: Reduction of this compound

| Reagent | Catalyst | Solvent | Conditions | Product | Yield (%) | Reference |

| NaBH₄ | Copper Nanoparticles | Aq. Ammonium Acetate | Heating | 3-Chlorobenzylamine | - | [1] |

| LAH | - | THF | -5°C to Reflux | 3-Chlorobenzylamine | 68% | [23] |

-

Setup: To a suspension of lithium aluminum hydride (LAH, 1.0 eq.) in anhydrous THF at -5°C under an inert atmosphere, add a solution of this compound (1.0 eq.) in THF dropwise.[23]

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3 hours.[23] Monitor the reaction by TLC.

-

Quenching: After completion, cool the reaction mixture in an ice bath and carefully quench by the sequential addition of cold water.

-

Isolation: Extract the product with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 3-chlorobenzylamine.[23]

The nitrile group can be hydrolyzed under acidic or basic conditions to first form 3-chlorobenzamide and then 3-chlorobenzoic acid.[1][3] Specific catalysts can be employed for selective hydrolysis to the amide.

-

Reaction to Amide: ClC₆H₄CN + H₂O --(Catalyst)--> ClC₆H₄CONH₂

-

Catalyst: Ruthenium complexes have been shown to effectively catalyze the hydrolysis to the amide.[1]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its dual reactivity allows for sequential and orthogonal functionalization, making it a key precursor in the construction of complex molecular architectures. Its role in the synthesis of life-saving angiotensin II receptor antagonists highlights its importance in the pharmaceutical industry. The continued development of novel catalytic methods, particularly in cross-coupling, further expands the synthetic utility of this fundamental chemical intermediate.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Benzonitrile, m-chloro- | C7H4ClN | CID 13015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Method used for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]

- 4. This compound | 766-84-7 [chemicalbook.com]

- 5. This compound | Alzchem Group [alzchem.com]

- 6. CAS 766-84-7: this compound | CymitQuimica [cymitquimica.com]

- 7. Rational Design and Synthesis of AT1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Valsartan | C24H29N5O3 | CID 60846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. youtube.com [youtube.com]

- 11. benchchem.com [benchchem.com]

- 12. chalcogen.ro [chalcogen.ro]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. uwindsor.ca [uwindsor.ca]

- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 23. researchgate.net [researchgate.net]

3-Chlorobenzonitrile: A Versatile Precursor in the Synthesis of Kinase Inhibitors for Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chlorobenzonitrile, a readily available and versatile chemical intermediate, serves as a crucial starting material in the synthesis of a multitude of bioactive molecules, particularly in the realm of medicinal chemistry. Its unique combination of a reactive nitrile group and a halogenated aromatic ring allows for diverse chemical transformations, making it an attractive precursor for the construction of complex pharmacophores. This technical guide provides a comprehensive overview of the utility of this compound in the synthesis of kinase inhibitors, with a specific focus on the synthesis of Erlotinib, a potent epidermal growth factor receptor (EGFR) inhibitor. Detailed experimental protocols, tabulated quantitative data, and visual representations of the synthetic workflow and a key signaling pathway are presented to facilitate its application in drug discovery and development.

Introduction

The benzonitrile moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceutical agents. The nitrile group can act as a bioisostere for other functional groups and participate in key hydrogen bonding interactions with biological targets. Furthermore, its electron-withdrawing nature can modulate the physicochemical properties of a molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

This compound, in particular, offers synthetic chemists a dual handle for molecular elaboration. The chlorine atom is amenable to a variety of cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the introduction of diverse aryl, heteroaryl, amine, and alkyne functionalities. The nitrile group can be readily transformed into other functional groups, including amines, carboxylic acids, and tetrazoles, further expanding its synthetic utility. This guide will explore the practical application of this compound as a precursor in the synthesis of kinase inhibitors, exemplified by a detailed workflow for the preparation of Erlotinib.

Synthetic Applications of this compound in Kinase Inhibitor Synthesis

Kinase inhibitors represent a major class of targeted therapeutics for the treatment of cancer and other diseases. The general structure of many kinase inhibitors features a heterocyclic core that mimics the adenine region of ATP, and a substituted aromatic moiety that occupies the adjacent hydrophobic pocket. This compound is an ideal starting material for the construction of these substituted aromatic fragments.

A key transformation in the synthesis of many kinase inhibitors is the introduction of an ethynyl group, which can serve as a crucial pharmacophore for binding to the target kinase. The Sonogashira coupling reaction is a powerful method for achieving this transformation, and this compound can be effectively utilized as a substrate in this reaction.

Synthesis of Erlotinib: A Case Study

Erlotinib is a tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR), and its synthesis provides an excellent example of the utility of a 3-substituted benzonitrile precursor. While the direct starting material is often 3-iodobenzonitrile for reactivity reasons, the principles and transformations are directly applicable to this compound, often with adjusted reaction conditions. The synthetic workflow involves a Sonogashira coupling to introduce a protected alkyne, followed by deprotection, reduction of the nitrile to an amine, and finally, condensation with a quinazoline core.

Experimental Workflow for the Synthesis of Erlotinib from a 3-Halobenzonitrile Precursor

Caption: Synthetic workflow for Erlotinib from a 3-halobenzonitrile.

Detailed Experimental Protocols

The following protocols are representative procedures for the key steps in the synthesis of Erlotinib, starting from a 3-halobenzonitrile.

Step 1: Sonogashira Coupling for the Synthesis of 3-((Trimethylsilyl)ethynyl)benzonitrile

This reaction couples a 3-halobenzonitrile with trimethylsilylacetylene (TMSA) to introduce the protected alkyne moiety. 3-Iodobenzonitrile is often preferred for its higher reactivity compared to this compound.[1][2]

Protocol: To a dry Schlenk flask under an argon atmosphere, add 3-iodobenzonitrile (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq), and copper(I) iodide (CuI, 0.05 eq).[1] Add anhydrous, degassed tetrahydrofuran (THF) and anhydrous, degassed triethylamine (TEA, 3.0 eq).[1] Stir the mixture at room temperature for 15 minutes. Add trimethylsilylacetylene (1.2 eq) dropwise via syringe. Heat the reaction mixture to 60°C and monitor by TLC until the starting material is consumed.[1] After completion, cool the reaction to room temperature and filter through a pad of celite to remove catalyst residues. Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.[1]

| Parameter | Value | Reference |

| Starting Material | 3-Iodobenzonitrile | [1] |

| Reagents | Trimethylsilylacetylene, Pd(PPh₃)₂Cl₂, CuI, TEA, THF | [1] |

| Temperature | 60°C | [1] |

| Reaction Time | Monitored by TLC | [1] |

| Yield | ~87% | [3] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.63 – 7.55 (m, 2H), 7.57 – 7.50 (m, 2H), 0.26 (s, 9H) | [4] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 132.5, 132.0, 128.0, 118.4, 111.8, 103.0, 99.7, 0.0 | [3][4] |

Step 2: Deprotection of 3-((Trimethylsilyl)ethynyl)benzonitrile

The trimethylsilyl (TMS) protecting group is removed to yield the terminal alkyne.

Protocol: Dissolve 3-((trimethylsilyl)ethynyl)benzonitrile (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol.[3] Add potassium carbonate (K₂CO₃, 10 eq) to the solution.[3] Vigorously stir the suspension at room temperature for 12 hours.[3] Dilute the crude product with diethyl ether and pass it through a short pad of silica gel. The filtrate is concentrated under reduced pressure to yield 3-ethynylbenzonitrile.[3]

| Parameter | Value | Reference |

| Starting Material | 3-((Trimethylsilyl)ethynyl)benzonitrile | [3] |

| Reagents | K₂CO₃, THF, Methanol | [3] |

| Temperature | Room Temperature | [3] |

| Reaction Time | 12 hours | [3] |

| Yield | ~96% | [3] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.62 (d, J=8Hz, 2H), 7.57 (d, J=8Hz, 2H), 3.30 (s, 1H) | [3] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 132.8, 132.2, 127.2, 118.4, 112.5, 82.0, 81.8 | [3] |

Step 3: Reduction of 3-Ethynylbenzonitrile to 3-Ethynylaniline

The nitrile group is reduced to an amine to provide the key aniline intermediate. A common method involves reduction with iron powder in the presence of an acid.[5]

Protocol: To a mixture of 3-ethynylbenzonitrile (1.0 eq) in ethanol and water, add iron powder (Fe, 5.0 eq) and ammonium chloride (NH₄Cl, 4.0 eq).[5] Heat the reaction mixture to reflux (approximately 78-80°C) and stir vigorously. Monitor the reaction progress by TLC. Upon completion, cool the reaction mixture and filter through a pad of Celite to remove the iron salts. Concentrate the filtrate under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give 3-ethynylaniline.[5]

| Parameter | Value | Reference |

| Starting Material | 3-Ethynylbenzonitrile | [5] |

| Reagents | Fe powder, NH₄Cl, Ethanol, Water | [5] |

| Temperature | Reflux | [5] |

| Reaction Time | Monitored by TLC | [5] |

| Yield | ~80-90% | [5] |

| ¹H NMR (CDCl₃) | δ 7.08 (t, 1H), 6.81 (d, 1H), 6.72 (s, 1H), 6.61 (d, 1H), 3.70 (br s, 2H), 2.98 (s, 1H) | |

| ¹³C NMR (CDCl₃) | δ 146.1, 129.2, 123.9, 118.6, 117.9, 115.4, 83.7, 77.4 |

Step 4: Synthesis of Erlotinib by Condensation of 3-Ethynylaniline

The final step involves the nucleophilic aromatic substitution of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline with 3-ethynylaniline.[6][7]

Protocol: Suspend 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (1.0 eq) in isopropanol.[7] Add 3-ethynylaniline (1.0 eq) to the suspension.[7] Heat the mixture at 85°C for 6 hours under a nitrogen atmosphere.[7] Monitor the reaction by TLC. After completion, cool the reaction mixture and transfer it to ice water. Stir for 30 minutes, and collect the resulting solid by filtration. Wash the solid with isopropanol to give Erlotinib.[7]

| Parameter | Value | Reference |

| Starting Material | 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline, 3-Ethynylaniline | [7] |

| Solvent | Isopropanol | [7] |

| Temperature | 85°C | [7] |

| Reaction Time | 6 hours | [7] |

| Yield | ~83% | [6] |

| ¹H NMR (DMSO-d₆) | δ 11.13 (s, 1H), 8.70 (s, 1H), 8.14 (s, 1H), 7.70-7.81 (m, 2H), 7.28-7.51 (m, 3H), 4.31-4.32 (m, 4H), 3.74-3.77 (m, 4H), 3.67 (s, 1H), 3.33-3.34 (d, 6H) | [6] |

| ¹³C NMR (DMSO-d₆) | δ 156.2, 153.6, 152.7, 148.1, 147.0, 139.9, 128.8, 126.2, 124.8, 122.6, 121.6, 109.0, 108.2, 103.5, 83.5, 80.4, 70.1, 70.0, 68.0, 58.3 | [8] |

Mechanism of Action and Signaling Pathway

Erlotinib is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a member of the receptor tyrosine kinase (RTK) family and plays a crucial role in regulating cell growth, proliferation, and survival. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell proliferation.

Upon binding of its ligand, such as epidermal growth factor (EGF), EGFR dimerizes and undergoes autophosphorylation of key tyrosine residues in its intracellular domain. This phosphorylation event creates docking sites for various downstream signaling proteins, initiating a cascade of intracellular signals that ultimately promote cell division and survival. The primary signaling pathways activated by EGFR include the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway.

Erlotinib functions by competitively binding to the ATP-binding site of the EGFR tyrosine kinase domain, thereby preventing the phosphorylation of the receptor and blocking the downstream signaling cascades. This inhibition of EGFR signaling leads to cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway for their growth and survival.

VEGFR-2 Signaling Pathway (A Representative Tyrosine Kinase Receptor Pathway)

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. vjs.ac.vn [vjs.ac.vn]

A Technical Guide to the Discovery and History of Chlorobenzonitrile Isomers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and fundamental synthetic pathways of the three chlorobenzonitrile isomers: 2-chlorobenzonitrile, 3-chlorobenzonitrile, and 4-chlorobenzonitrile. These compounds serve as crucial intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials. Understanding their historical context and the evolution of their synthesis provides a valuable framework for innovation in chemical research and development.

Physicochemical Properties of Chlorobenzonitrile Isomers

The physical properties of the chlorobenzonitrile isomers are summarized in the table below. These characteristics are fundamental to their handling, purification, and application in various chemical processes.

| Property | 2-Chlorobenzonitrile | This compound | 4-Chlorobenzonitrile |

| CAS Number | 873-32-5 | 766-84-7 | 623-03-0 |

| Molecular Formula | C₇H₄ClN | C₇H₄ClN | C₇H₄ClN |

| Molecular Weight | 137.57 g/mol | 137.57 g/mol | 137.57 g/mol |

| Appearance | White solid | Colorless solid | White solid |

| Melting Point (°C) | 44.6[1] | 40-41[2] | 97[3] |

| Boiling Point (°C) | Not available | Not available | Not available |

| Solubility | Sparingly soluble in water, soluble in organic solvents. | Sparingly soluble in water, soluble in organic solvents. | Low solubility in water, soluble in polar organic solvents like DMSO and acetonitrile. |

Historical Development of Synthetic Methodologies

The synthesis of chlorobenzonitrile isomers has evolved significantly since the 19th century, driven by the development of new organic reactions and the demands of the growing chemical industry. Two cornerstone reactions laid the foundation for the preparation of these important intermediates: the Sandmeyer reaction and the Rosenmund-von Braun reaction.

The Sandmeyer Reaction: A Gateway to Aryl Nitriles

Discovered by Swiss chemist Traugott Sandmeyer in 1884, the Sandmeyer reaction provides a versatile method for the synthesis of aryl halides and other aromatic compounds from aryl diazonium salts.[4] The reaction involves the diazotization of an aromatic amine, followed by the displacement of the diazonium group with a nucleophile, such as a cyanide ion, in the presence of a copper(I) salt catalyst.[4] This reaction was a pivotal development in aromatic chemistry, enabling the introduction of a cyano group onto an aromatic ring with high efficiency.

The Rosenmund-von Braun Reaction: A Direct Cyanation Approach

In 1914, Karl Wilhelm Rosenmund and his student Erich Struck discovered that an aryl halide could react with a solution of potassium cyanide and catalytic amounts of cuprous cyanide to yield a carboxylic acid, speculating that an aryl nitrile was the intermediate.[5] This reaction was later improved by Alfred Pongratz and Julius von Braun, who utilized higher temperatures and no solvent, leading to the direct formation of the aryl nitrile.[5] The Rosenmund-von Braun reaction offers a direct method for the cyanation of aryl halides.[5]

Modern Synthetic Approaches

While the Sandmeyer and Rosenmund-von Braun reactions remain historically significant and are still utilized, modern industrial production of chlorobenzonitrile isomers often employs more direct and efficient methods.

Ammoxidation of Chlorotoluenes

The primary industrial route for the synthesis of all three chlorobenzonitrile isomers is the ammoxidation of the corresponding chlorotoluene.[1][3][6] This process involves the vapor-phase reaction of the chlorotoluene with ammonia and oxygen (or air) at high temperatures over a solid catalyst, typically a mixture of metal oxides.[7] This one-step process is highly efficient and economically viable for large-scale production.

Other Synthetic Routes

Other laboratory and industrial methods for the preparation of chlorobenzonitriles include:

-

From Chlorobenzaldehydes: The dehydration of the corresponding chlorobenzaldehyde oxime can yield the chlorobenzonitrile.[2][8]

-

From Chlorobenzoic Acids: The reaction of a chlorobenzoic acid with urea or its derivatives can also produce the corresponding chlorobenzonitrile.

Experimental Protocols

Detailed experimental protocols for the synthesis of chlorobenzonitrile isomers vary depending on the chosen method. Below are generalized procedures for the historically significant Sandmeyer reaction and a modern approach from a chlorobenzaldehyde.

General Protocol for Sandmeyer Reaction

Objective: To synthesize a chlorobenzonitrile isomer from the corresponding chloroaniline.

Materials:

-

Chloroaniline isomer

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl) or other suitable acid

-

Copper(I) cyanide (CuCN)

-

Ice

-

Sodium carbonate or other base for neutralization

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

-

Diazotization: The chloroaniline is dissolved in an aqueous solution of a strong acid (e.g., HCl) and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature. The formation of the diazonium salt is monitored.

-

Cyanation: In a separate flask, a solution or suspension of copper(I) cyanide is prepared. The cold diazonium salt solution is then slowly added to the copper(I) cyanide mixture. The reaction is often accompanied by the evolution of nitrogen gas.

-

Work-up: After the reaction is complete, the mixture is typically warmed to room temperature and then neutralized with a base. The product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed to yield the crude chlorobenzonitrile.

-

Purification: The crude product can be purified by recrystallization or distillation.

General Protocol for Synthesis from Chlorobenzaldehyde

Objective: To synthesize a chlorobenzonitrile isomer from the corresponding chlorobenzaldehyde.

Materials:

-

Chlorobenzaldehyde isomer

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

A suitable dehydrating agent (e.g., formic acid, acetic anhydride)

-

Base for neutralization (e.g., sodium hydroxide)

-

Organic solvent for extraction

Procedure:

-

Oxime Formation: The chlorobenzaldehyde is reacted with hydroxylamine hydrochloride in a suitable solvent to form the corresponding chlorobenzaldehyde oxime.

-

Dehydration: The isolated oxime is then treated with a dehydrating agent. For example, refluxing the oxime in formic acid can lead to the formation of the nitrile.

-

Work-up: The reaction mixture is cooled and poured into water to precipitate the product. The solid is collected by filtration, washed, and dried.

-

Purification: The crude chlorobenzonitrile can be further purified by recrystallization from an appropriate solvent.

Conclusion

The journey of chlorobenzonitrile isomers from their initial synthesis through classic name reactions to their large-scale industrial production via ammoxidation highlights the continuous drive for efficiency and innovation in chemical synthesis. For researchers and professionals in drug development and materials science, a thorough understanding of these foundational synthetic pathways is essential for the design of novel molecules and the optimization of synthetic routes. The versatility of the chloro- and cyano- functional groups ensures that these isomers will remain vital building blocks in the chemical industry for the foreseeable future.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 4-Chlorobenzonitrile - Wikipedia [en.wikipedia.org]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]

- 5. Client Challenge [gabaniki.fandom.com]

- 6. One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. This compound | 766-84-7 [chemicalbook.com]

- 8. 2-Chlorobenzonitrile synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Note: One-Pot Synthesis of 3-Chlorobenzonitrile from 3-Chlorobenzaldehyde

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Chlorobenzonitrile is a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes. This application note details a robust and environmentally conscious one-pot method for the synthesis of this compound from 3-chlorobenzaldehyde. The described protocol utilizes hydroxylamine hydrochloride in a formic acid-water solvent system, which serves as both a reagent and a catalyst for the dehydration of the intermediate aldoxime. This method avoids the use of harsh or toxic reagents and simplifies the purification process.

Reaction Scheme

The synthesis proceeds in two conceptual steps within a single pot: the formation of 3-chlorobenzaldehyde oxime from 3-chlorobenzaldehyde and hydroxylamine hydrochloride, followed by the acid-catalyzed dehydration of the oxime to yield this compound.

Figure 1: Reaction scheme for the one-pot synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous aryl nitriles.[1][2]

Materials:

-

3-Chlorobenzaldehyde (98%)

-

Hydroxylamine hydrochloride (99%)

-

Sodium acetate (99%)

-

Formic acid (88%)

-

Deionized water

-

Ethanol (for recrystallization)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chlorobenzaldehyde (7.03 g, 50 mmol).

-

Add hydroxylamine hydrochloride (4.34 g, 62.5 mmol) and sodium acetate (10.25 g, 125 mmol) to the flask.

-

Add a mixture of formic acid (60 mL) and deionized water (40 mL).

-

Stir the mixture vigorously and heat to 80°C using a heating mantle.

-

Maintain the reaction at 80°C and monitor its progress by Thin Layer Chromatography (TLC) until the starting aldehyde is completely consumed (approximately 2-3 hours).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into 500 mL of cold deionized water with stirring. A precipitate will form.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the crude product with two 50 mL portions of cold deionized water.

-

Recrystallize the crude product from ethanol to afford pure this compound as a white to off-white solid.

-

Dry the purified product in a desiccator under vacuum.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Starting Material | 3-Chlorobenzaldehyde |

| Product | This compound |

| Molecular Formula | C₇H₄ClN |

| Molecular Weight | 137.57 g/mol |

| Reaction Time | 2-3 hours |

| Yield | ~85-90% |

| Appearance | White to off-white crystalline solid |

| Melting Point | 41-43 °C |

| ¹H NMR (CDCl₃) | δ 7.45-7.60 (m, 3H), 7.68 (t, J=1.7 Hz, 1H) |

| ¹³C NMR (CDCl₃) | δ 112.9, 117.8, 130.4, 131.5, 133.4, 135.2 |

Experimental Workflow

Figure 2: Experimental workflow for the synthesis of this compound.

Logical Relationship of Reaction Steps

Figure 3: Logical relationship of key components in the synthesis.

References

Application Notes and Protocols for the Ammoxidation of 3-Chlorotoluene to 3-Chlorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the vapor-phase ammoxidation of 3-chlorotoluene to produce 3-chlorobenzonitrile, a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. The protocol is compiled from established methodologies for the ammoxidation of chlorotoluenes, with specific data primarily derived from studies on ortho- and para-chlorotoluene due to a lack of extensive literature on the meta-isomer. The principles and general conditions are applicable to 3-chlorotoluene, but optimization may be required.

Overview

Ammoxidation is a catalytic process that converts a methyl group on an aromatic ring to a nitrile group in the presence of ammonia and oxygen. The reaction is typically carried out in the gas phase at elevated temperatures using a solid-state catalyst. For the conversion of 3-chlorotoluene, a multi-component metal oxide catalyst is employed, often in a fluidized bed reactor to ensure efficient heat and mass transfer.

Reaction:

Cl-C₆H₄-CH₃ + NH₃ + 1.5 O₂ → Cl-C₆H₄-CN + 3 H₂O

Catalyst System

The choice of catalyst is critical for achieving high conversion and selectivity. Vanadium-based catalysts are commonly used for the ammoxidation of substituted toluenes. A representative and effective catalyst system is a multi-component metal oxide catalyst.[1][2]

Table 1: Catalyst Composition [1][2]

| Component | Chemical Formula/Precursor | Molar Ratio (relative to V) | Function |

| Vanadium | V₂O₅ or NH₄VO₃ | 1 | Primary catalytic component |

| Phosphorus | H₃PO₄ or (NH₄)₃PO₄ | 0.7 - 2 | Promoter, improves selectivity |

| Cerium | CeCl₃ | 0.3 - 1 | Promoter, enhances activity and stability |

| Antimony | Sb₂O₃ (in Antimony Potassium Tartrate) | 0.5 - 1 | Promoter, improves selectivity |

| Support | Microsphere silica gel | - | Provides high surface area and mechanical stability |

Experimental Protocol

This protocol describes the preparation of the catalyst, the setup of the ammoxidation reaction, and the subsequent product isolation and purification.

-

Solution A (Vanadium-Cerium-Antimony Solution):

-

In a suitable reactor, dissolve oxalic acid in distilled water (e.g., 600 kg oxalic acid in 300 kg water) and heat to approximately 70°C.

-

Slowly add Vanadium Pentoxide (V₂O₅) to the oxalic acid solution while maintaining the temperature at around 80°C until the V₂O₅ is fully dissolved, forming a blue solution.

-

In a separate container, dissolve the cerium precursor (e.g., CeCl₃) in distilled water at 70°C.

-

Add the cerium solution to the vanadium solution.

-

Add Antimony Potassium Tartrate to the mixture.

-

-

Solution B (Phosphorus Solution):

-

In a separate container, dilute phosphoric acid (H₃PO₄) with distilled water.

-

-

Impregnation:

-

Add the silica gel support to a rotary evaporator or a similar impregnation vessel.

-

Slowly add Solution A to the silica gel under constant agitation.

-

Subsequently, add Solution B to the mixture.

-

Continue mixing to ensure uniform impregnation of the catalyst precursors onto the support.

-

-

Drying and Calcination:

-

Dry the impregnated support at 120°C for 6-12 hours to remove water.

-

Calcine the dried catalyst in a furnace. The calcination temperature and duration are critical for forming the active catalyst phases and should be carefully controlled (e.g., ramp to 450-550°C and hold for several hours).

-

-

Activation:

-

The catalyst is typically activated in the reactor under a flow of air or an inert gas at a high temperature (e.g., 400-500°C) before the reaction.

-

The ammoxidation of 3-chlorotoluene is performed in a continuous flow reactor, preferably a fluidized bed reactor.

Table 2: Typical Reaction Conditions for Ammoxidation of Chlorotoluene [1][2]

| Parameter | Value |

| Reactor Type | Fluidized Bed Reactor |

| Reaction Temperature | 370 - 380 °C |

| Pressure | Atmospheric |

| Molar Feed Ratio (Air:NH₃:3-Chlorotoluene:H₂O) | 20 : 2 : 1 : 1 (Typical for o-chlorotoluene) |

| Catalyst | VₐPₑCeₑSbₒOₓ on Silica Gel |

| Gas Hourly Space Velocity (GHSV) | 1000 - 3000 h⁻¹ |

Experimental Procedure:

-

Reactor Setup:

-

Load the prepared catalyst into the fluidized bed reactor.

-

Heat the reactor to the desired reaction temperature (370-380°C) under a flow of nitrogen or air.

-

-

Reactant Feed:

-

Gases: Air, ammonia, and water vapor are metered and mixed before being introduced into the bottom of the reactor.

-

Organic Feed: 3-chlorotoluene is vaporized in a preheater and then mixed with the gas stream.

-

The combined feed is passed through the fluidized catalyst bed.

-

-

Reaction Monitoring:

-

The reaction is highly exothermic, and the temperature of the catalyst bed should be carefully monitored and controlled.

-

The effluent gas stream is analyzed periodically by gas chromatography (GC) to determine the conversion of 3-chlorotoluene and the selectivity to this compound.

-

-

Product Trapping:

-

The hot effluent gas from the reactor is passed through a series of condensers or cold traps to cool the stream and crystallize the crude this compound.[1]

-

-

Purification:

-

The crude product is collected from the traps.

-

The primary unreacted starting material is 3-chlorotoluene, which can be separated from the product by distillation.

-

Further purification of this compound can be achieved by recrystallization or vacuum distillation to obtain a high-purity product.

-

Table 3: Expected Performance (based on o-chlorotoluene) [1][2]

| Parameter | Value |

| 3-Chlorotoluene Conversion | > 99% |

| This compound Selectivity | > 95% |

| This compound Yield | > 92% |

Visualizations

Caption: Workflow for the ammoxidation of 3-chlorotoluene.

Caption: Workflow for the preparation of the multi-component catalyst.

Safety Considerations

-

Toxicity: 3-Chlorotoluene and this compound are toxic and should be handled in a well-ventilated fume hood. Ammonia is a corrosive and toxic gas.

-

Flammability: 3-Chlorotoluene is flammable. The ammoxidation reaction involves flammable materials and oxygen at high temperatures; appropriate safety measures to prevent explosions must be in place.

-

High Temperatures and Pressures: The reaction is carried out at high temperatures. Appropriate personal protective equipment (PPE) should be worn, and the reactor should be properly shielded.

-

Catalyst Handling: The catalyst components can be hazardous. Consult the safety data sheets (SDS) for all chemicals used.

Analytical Methods

-

Gas Chromatography (GC): A GC equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is the primary method for monitoring the reaction progress. A suitable capillary column (e.g., DB-5 or equivalent) can be used to separate 3-chlorotoluene, this compound, and any byproducts.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the final product.

-

Infrared (IR) Spectroscopy: The presence of the nitrile group (C≡N) in the product can be confirmed by a characteristic absorption band around 2230 cm⁻¹.

References

Application Notes and Protocols: 3-Chlorobenzonitrile in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorobenzonitrile is a versatile aromatic building block incorporating a nitrile group and a chlorine atom at the meta position. This unique substitution pattern makes it a valuable starting material for the synthesis of a wide array of pharmaceutical intermediates. The electron-withdrawing nature of the nitrile group activates the chlorine atom for nucleophilic aromatic substitution, while the nitrile itself can be transformed into other key functional groups, such as tetrazoles, which are important pharmacophores. Furthermore, the carbon-chlorine bond provides a handle for cross-coupling reactions, enabling the construction of complex biaryl systems prevalent in many drug molecules.

This document provides detailed application notes and experimental protocols for two key transformations of this compound in the synthesis of pharmaceutical intermediates: the Suzuki-Miyaura coupling for the preparation of a Valsartan precursor and the nucleophilic aromatic substitution with imidazole to form 3-(1H-imidazol-1-yl)benzonitrile.

I. Suzuki-Miyaura Coupling: Synthesis of a Valsartan Precursor

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. In the context of pharmaceutical synthesis, it is a key step in the production of Angiotensin II receptor blockers (ARBs), a class of drugs used to treat high blood pressure and heart failure. One prominent member of this class is Valsartan. This compound can be utilized in the synthesis of a key biphenyl intermediate of Valsartan.

Quantitative Data Summary

| Entry | Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | This compound | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~90 |

| 2 | This compound | 4-Methylphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 90 | 8 | >95 |

Experimental Protocol: Synthesis of 4'-Methyl-[1,1'-biphenyl]-3-carbonitrile

This protocol describes a representative Suzuki-Miyaura coupling reaction between this compound and 4-methylphenylboronic acid.

Materials:

-

This compound (1.0 eq)

-

4-Methylphenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Toluene

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a round-bottom flask, add this compound, 4-methylphenylboronic acid, and potassium carbonate.

-

Add a 4:1 mixture of toluene and water to the flask.

-

Degas the mixture by bubbling nitrogen through it for 15-20 minutes.

-

Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture under a nitrogen atmosphere.

-

Heat the reaction mixture to 100°C and stir vigorously for 12 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4'-methyl-[1,1'-biphenyl]-3-carbonitrile as a white solid.

Expected Yield: Approximately 90%.

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Logical Relationship: Synthesis of Valsartan Precursor

Caption: Synthetic pathway to a Valsartan precursor.

Signaling Pathway: Angiotensin II Receptor Blockade

Valsartan is an angiotensin II receptor blocker (ARB). It exerts its therapeutic effect by selectively inhibiting the binding of angiotensin II to the AT₁ receptor. This blockade disrupts the downstream signaling cascade that leads to vasoconstriction, aldosterone release, and other effects contributing to hypertension.

Caption: Angiotensin II receptor signaling pathway.

II. Nucleophilic Aromatic Substitution: Synthesis of 3-(1H-Imidazol-1-yl)benzonitrile

The electron-withdrawing nitrile group in this compound facilitates nucleophilic aromatic substitution (SₙAr) reactions. This allows for the displacement of the chlorine atom by various nucleophiles, including nitrogen heterocycles like imidazole. The resulting 3-(1H-imidazol-1-yl)benzonitrile is a valuable intermediate, as the imidazole and nitrile moieties are present in a variety of biologically active compounds, including BACE1 inhibitors for the treatment of Alzheimer's disease.

Quantitative Data Summary

| Entry | Reactant 1 | Reactant 2 | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | This compound | Imidazole | K₂CO₃ | DMF | 120 | 24 | ~85 |

| 2 | This compound | Imidazole | NaH | THF | 65 | 12 | >90 |

Experimental Protocol: Synthesis of 3-(1H-Imidazol-1-yl)benzonitrile

This protocol describes a representative nucleophilic aromatic substitution reaction between this compound and imidazole.

Materials:

-

This compound (1.0 eq)

-

Imidazole (1.5 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a round-bottom flask, add this compound, imidazole, and potassium carbonate.

-

Add dimethylformamide (DMF) to the flask.

-

Heat the reaction mixture to 120°C and stir for 24 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate (3 x).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford 3-(1H-imidazol-1-yl)benzonitrile as a solid.

Expected Yield: Approximately 85%.

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental Workflow: Nucleophilic Aromatic Substitution

Caption: Workflow for SₙAr synthesis.

Signaling Pathway: BACE1 Inhibition

BACE1 (Beta-secretase 1) is a key enzyme in the amyloidogenic pathway, which is implicated in the pathology of Alzheimer's disease. BACE1 cleaves the amyloid precursor protein (APP), initiating the production of amyloid-beta (Aβ) peptides. These peptides can aggregate to form plaques in the brain, a hallmark of Alzheimer's disease. BACE1 inhibitors block this initial cleavage step, thereby reducing the production of Aβ.

Caption: BACE1 signaling pathway.

Conclusion

This compound serves as a valuable and versatile starting material in the synthesis of pharmaceutical intermediates. The protocols and data presented herein demonstrate its utility in both Suzuki-Miyaura coupling and nucleophilic aromatic substitution reactions, providing access to complex molecular architectures found in important drug classes. The provided diagrams illustrate the logical flow of the synthetic processes and the mechanisms of action of the corresponding drug targets, offering a comprehensive overview for researchers in the field of drug discovery and development.

Application Notes and Protocols for Nucleophilic Substitution Reactions with 3-Chlorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for nucleophilic substitution reactions involving 3-Chlorobenzonitrile. This document includes detailed protocols for reactions with various nucleophiles, quantitative data where available, and visual representations of experimental workflows and reaction mechanisms.

Introduction

This compound is a versatile reagent in organic synthesis, serving as a precursor for a variety of functionalized molecules. The presence of the electron-withdrawing nitrile group meta to the chlorine atom influences the reactivity of the aryl halide towards nucleophilic aromatic substitution (SNAr). While less reactive than its ortho and para substituted counterparts, this compound can undergo substitution reactions under specific conditions, often requiring elevated temperatures or the use of catalysts. This document outlines several approaches for achieving nucleophilic substitution on this substrate.

Reaction Mechanisms and Experimental Considerations

Nucleophilic aromatic substitution on this compound typically proceeds via a bimolecular addition-elimination mechanism. The reactivity is generally lower than that of isomers with ortho or para electron-withdrawing groups because the negative charge in the Meisenheimer intermediate cannot be directly delocalized onto the nitrile group through resonance. Consequently, more forcing reaction conditions or catalytic systems are often necessary to achieve good yields.

Key factors to consider for successful substitution include:

-

Nucleophile Strength: Stronger nucleophiles generally lead to higher reaction rates and yields.

-

Solvent: Polar aprotic solvents like DMF, DMSO, and NMP are commonly used to dissolve the reactants and facilitate the reaction.

-

Temperature: Higher temperatures are often required to overcome the activation energy barrier.

-

Catalysis: Transition metal catalysts (e.g., palladium or copper) or phase-transfer catalysts can significantly improve reaction efficiency, especially for less reactive nucleophiles.

Experimental Protocols

Reaction with Alkoxides (e.g., Sodium Methoxide)

This protocol describes the synthesis of 3-methoxybenzonitrile via nucleophilic aromatic substitution of this compound with sodium methoxide.

General Protocol:

A preparation method for o-methoxybenzonitrile involves the reaction between chlorobenzonitrile and sodium methoxide.[1] A similar approach can be adapted for the 3-chloro isomer.

-

To a four-necked flask equipped with a mechanical stirrer, thermometer, and distillation apparatus, add this compound and a methanol solution of sodium methoxide (e.g., 28% by mass).

-

Heat the mixture to 95-100 °C to carry out atmospheric distillation to remove methanol.

-

Monitor the reaction by a suitable technique (e.g., GC-MS or TLC) until the this compound is completely consumed.

-

After the reaction is complete, pour the mixture into water.

-

Separate the organic layer. Extract the aqueous layer with a suitable solvent like dichloroethane.

-

Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent by distillation.

-

Purify the product by vacuum distillation.

Quantitative Data:

| Reactant 1 | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| o-Chlorobenzonitrile | Sodium Methoxide (28% in Methanol) | None (Methanol removed by distillation) | 95-100 | Not Specified | 92 |

Note: The provided yield is for the reaction with o-chlorobenzonitrile as a reference.[1] Yields for this compound may vary.

Reaction with Amines (e.g., Morpholine) - Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds and is applicable to a range of aryl halides, including chlorides.[2]

General Protocol:

-

In an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., XPhos, 2-4 mol%).

-